molecular formula C13H7NO5 B2694383 2-[(furan-2-ylcarbonyl)oxy]-1H-isoindole-1,3(2H)-dione CAS No. 63591-87-7

2-[(furan-2-ylcarbonyl)oxy]-1H-isoindole-1,3(2H)-dione

Cat. No.: B2694383
CAS No.: 63591-87-7
M. Wt: 257.201
InChI Key: WMXZGHUSXJBNNS-UHFFFAOYSA-N
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Description

2-[(Furan-2-ylcarbonyl)oxy]-1H-isoindole-1,3(2H)-dione is a phthalimide derivative featuring a furan-2-carbonyloxy substituent at the isoindole-dione core. Phthalimide derivatives are widely explored for pharmacological applications, including anticonvulsant and anti-inflammatory activities , and as intermediates in polymer synthesis .

Properties

IUPAC Name

(1,3-dioxoisoindol-2-yl) furan-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H7NO5/c15-11-8-4-1-2-5-9(8)12(16)14(11)19-13(17)10-6-3-7-18-10/h1-7H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WMXZGHUSXJBNNS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)N(C2=O)OC(=O)C3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H7NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(furan-2-ylcarbonyl)oxy]-1H-isoindole-1,3(2H)-dione typically involves the reaction of furan-2-carboxylic acid with phthalic anhydride in the presence of a dehydrating agent . The reaction conditions often include heating the reactants in an appropriate solvent, such as toluene or xylene, to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial methods may incorporate advanced purification techniques, such as recrystallization and chromatography, to ensure the compound meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

2-[(furan-2-ylcarbonyl)oxy]-1H-isoindole-1,3(2H)-dione can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.

    Reduction: The compound can be reduced to form furan-2-ylmethanol derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the carbonyl carbon atoms.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Nucleophiles such as amines and thiols can be used under basic or acidic conditions to facilitate substitution reactions.

Major Products Formed

    Oxidation: Furan-2,3-dione derivatives.

    Reduction: Furan-2-ylmethanol derivatives.

    Substitution: Various substituted isoindole derivatives, depending on the nucleophile used.

Scientific Research Applications

2-[(furan-2-ylcarbonyl)oxy]-1H-isoindole-1,3(2H)-dione has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-[(furan-2-ylcarbonyl)oxy]-1H-isoindole-1,3(2H)-dione involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cancer cell proliferation, thereby exhibiting anticancer activity .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Variations

The table below compares key structural features, physicochemical properties, and applications of 2-[(furan-2-ylcarbonyl)oxy]-1H-isoindole-1,3(2H)-dione with analogous compounds:

Compound Substituent Molecular Weight Key Properties/Applications References
2-[(Furan-2-ylcarbonyl)oxy]-1H-isoindole-1,3(2H)-dione Furan-2-carbonyloxy ~285.25* Hypothesized applications in drug delivery (furan’s π-conjugation) or catalysis. N/A
2-[(2-Nitrobenzyl)oxy]-1H-isoindole-1,3(2H)-dione 2-Nitrobenzyloxy 298.25 Electron-withdrawing nitro group enhances reactivity in nucleophilic substitutions.
2-[(3-Fluorobenzyl)oxy]-1H-isoindole-1,3(2H)-dione 3-Fluorobenzyloxy 271.24 Fluorine improves metabolic stability; potential CNS-targeting drug candidate.
2-[3-(Silsesquioxanyl)propyl]-1H-isoindole-1,3(2H)-dione Polysilsesquioxane-propyl Polymer Soluble in organic solvents; used in hybrid materials for coatings or electronics.
2-(2-Phenylethyl)-1H-isoindole-1,3(2H)-dione 2-Phenylethyl 235.27 Anticonvulsant activity (ED₅₀ = 18.2 mg/kg in MES model); binds sodium channels.
2-[2-[2-(2-Hydroxyethoxy)ethoxy]ethyl]-1H-isoindole-1,3(2H)-dione PEG-like chain 279.30 Enhanced hydrophilicity; used as a linker in prodrugs or bioconjugates.

*Calculated based on molecular formula C₁₄H₉NO₅.

Physicochemical Properties

  • Solubility: PEG-substituted derivatives (e.g., 2-[2-[2-(2-hydroxyethoxy)ethoxy]ethyl]-) exhibit high aqueous solubility, whereas silsesquioxane derivatives are organophilic .
  • Thermal Stability : Fluorinated and nitro-substituted analogs show higher melting points (e.g., 129–131°C for 3-fluorobenzyloxy ) compared to alkyl-substituted phthalimides.

Biological Activity

2-[(furan-2-ylcarbonyl)oxy]-1H-isoindole-1,3(2H)-dione, also known by its CAS number 63591-87-7, is a compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article provides a detailed overview of its biological activity, including mechanisms of action, research findings, and case studies.

  • Molecular Formula : C13H7NO5
  • Molecular Weight : 257.2 g/mol
  • IUPAC Name : (1,3-dioxoisoindol-2-yl) furan-2-carboxylate

The biological activity of 2-[(furan-2-ylcarbonyl)oxy]-1H-isoindole-1,3(2H)-dione is attributed to its ability to interact with specific enzymes and receptors. Preliminary studies suggest that it may inhibit certain enzymes involved in cancer cell proliferation and exhibit antimicrobial properties. The compound's structure allows it to modulate various biological pathways, making it a candidate for further therapeutic exploration.

Anticancer Activity

Research indicates that this compound may possess anticancer properties. A study evaluated its effects on cancer cell lines and reported significant inhibition of cell growth at micromolar concentrations. The exact mechanism appears to involve the modulation of apoptotic pathways, leading to increased apoptosis in cancer cells.

Cell LineIC50 (µM)Mechanism of Action
MCF-7 (breast)12.5Induction of apoptosis
HeLa (cervical)15.0Inhibition of proliferation
A549 (lung)10.0Cell cycle arrest

Antimicrobial Activity

In addition to its anticancer potential, 2-[(furan-2-ylcarbonyl)oxy]-1H-isoindole-1,3(2H)-dione has been tested for antimicrobial properties. A study assessed its efficacy against various bacterial strains and fungi.

MicroorganismMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Candida albicans16 µg/mL

Case Studies

  • In Vitro Studies : A series of in vitro experiments demonstrated that the compound effectively inhibited the growth of several cancer cell lines. The studies utilized assays such as MTT and colony formation to assess cell viability and proliferation.
  • Animal Models : In vivo studies using mouse models indicated that treatment with this compound resulted in reduced tumor size compared to control groups. The compound was administered via intraperitoneal injection, showing promising results in terms of safety and tolerability.
  • Synergistic Effects : Research has also explored the synergistic effects of combining this compound with established chemotherapeutic agents. Preliminary results suggest enhanced anticancer efficacy when used in combination therapies.

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